![molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2](/img/structure/B608602.png)
Ljh685
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for LJH685 is C22H21F2N3O .
Molecular Structure Analysis
Structural analysis confirms that LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .Physical And Chemical Properties Analysis
LJH685 is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of LJH685 is 381.42 .Applications De Recherche Scientifique
Inhibition of RSKs in Acute Myeloid Leukemia (AML)
LJH-685 is a potent inhibitor of Ribosomal S6 Kinases (RSKs), which function downstream of the Ras/Raf/MEK/ERK signaling pathway . In Acute Myeloid Leukemia (AML) cells, LJH-685 has been shown to inhibit the proliferation and clone formation, cause cell cycle arrest, and induce apoptosis via inhibiting the RSK-YB-1 signaling pathway .
Sensitivity in FLT3-ITD Mutations
AML cells carrying FLT3-ITD mutations, such as MV4-11 and MOLM-13 cells, have been found to be more sensitive to LJH-685 than other AML cell lines . This suggests that LJH-685 could be particularly effective in treating AML with FLT3-ITD mutations.
Combination Therapy with FLT3 Inhibitor
The combination of LJH-685 and FLT3 inhibitor FF-10101 has been shown to promote apoptosis and inhibit proliferation of AML cell lines . This combination therapy could provide new targets for therapeutic intervention, especially for AML with FLT3-ITD mutations and Daunorubicin-resistant AML .
Activation of mTORC1 and eIF4B
LJH-685 has been found to activate the mTORC1/S6K/4EBP1 pathway and eIF4B cooperatively with PIM . This activation promotes the proliferation and survival of AML cells by enhancing the eIF4F complex formation required for cap-dependent translation .
Inhibition of Bad and BIM
LJH-685 also phosphorylates Bad on S75 and downregulates BIM-EL in cooperation with ERK . This inhibition of Bad and BIM contributes to the enhanced proliferation and survival of AML cells .
Selective Inhibition of RSK Family Kinases
LJH-685 is known to be the most selective and potent pan-RSK inhibitor . Its excellent selectivity for RSK family kinases makes it a promising candidate for targeted therapies .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
CAS RN |
1627710-50-2 |
Source
|
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.